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Vidofludimus is a potent, selective, and orally administered inhibitor of the human mitochondrial enzyme

dihydroorotate dehydrogenase (DHODH) [1] [2]. This enzyme catalyzes the rate-limiting step in the de

novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells [1] [3].

In the context of RA, the pathogenesis is driven by the activation and proliferation of immune cells,

particularly T and B lymphocytes [1] [4]. These highly activated lymphocytes are critically dependent on

the de novo synthesis of pyrimidines to meet the demands for DNA and RNA synthesis [1]. By inhibiting

DHODH, vidofludimus induces metabolic stress in these cells, leading to a rapid block in the transcription

of pre-loaded genes for pro-inflammatory cytokines, and ultimately to cell cycle arrest and apoptosis [1] [2].

In contrast, resting lymphocytes can utilize the DHODH-independent salvage pathway for their pyrimidine

needs, allowing for a more selective immunomodulatory effect [1].

Preclinical data suggests that vidofludimus is distinct from the first-generation DHODH inhibitors

leflunomide and teriflunomide. It is reported to be 2.6 times more potent in inhibiting human DHODH and

demonstrates greater efficacy in suppressing T-lymphocyte proliferation and the secretion of key pro-

inflammatory cytokines like IL-17 and IFN-γ [5]. The following diagram illustrates this dual mechanism in

the context of RA.
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Clinical Application: The COMPONENT Phase IIb Trial
in RA

The most comprehensive clinical data on vidofludimus in RA comes from the COMPONENT study, a

randomized, double-blind, placebo-controlled phase IIb trial [1] [6].

Objective: To assess the efficacy, safety, and pharmacokinetics of vidofludimus in patients with
active RA on a background therapy of methotrexate [1].

Patient Population: 241 patients were randomized to receive either vidofludimus (N=122) or
placebo (N=119) in addition to their stable methotrexate regimen [1].
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Treatment Protocol: Patients received once-daily oral vidofludimus 35 mg or placebo for 13
weeks [1].
Primary Endpoint: American College of Rheumatology 20 (ACR20) responder rate at week 13 [1].

Summary of Efficacy and Safety Results from the COMPONENT
Trial

The table below summarizes the key efficacy and safety outcomes from the COMPONENT trial.

Parameter
Vidofludimus 35 mg +
MTX

Placebo +
MTX

Notes & Citations

Primary Efficacy: ACR20
at Week 13

50.0% (60/120) 44.8%
(52/116)

Did not reach statistical
significance [6].

| Key Secondary Efficacy: ACR50/ACR70 at Week 13 | ACR50: 25.8% (31/120) ACR70: 12.5% (15/120) |

ACR50: 17.2% (20/116) ACR70: 6.0% (7/116) | Numerical superiority observed [6]. | | Time to ACR20

Response | Median: 56 days | Median: 92 days | Statistically significant (p<0.05) [6]. | | Common AEs of

Interest | Rate similar to placebo | Rate similar to placebo | Included diarrhea, alopecia, neutropenia,

elevated liver enzymes [1]. | | Overall Safety Profile | "Similar to placebo" [1]; "safe and well tolerated" [6].

| | No relevant increases in hypertension, cholesterol, or anemia [6]. |

Detailed Experimental Protocols for Key Studies

For research and development purposes, here are the methodologies for the key experiments cited.

Protocol: Phase IIb Clinical Trial (COMPONENT Study)

This protocol outlines the core design of the RA trial [1].

Study Design: Randomized, double-blind, placebo-controlled, parallel-group phase IIb trial.
Participants: Patients with active rheumatoid arthritis on a stable background therapy of

methotrexate.
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Intervention:

Experimental Group: Oral vidofludimus 35 mg, once daily.
Control Group: Matching placebo, once daily.

Treatment Duration: 13 weeks.
Concomitant Medication: Stable dose of methotrexate was maintained throughout the trial.

Primary Endpoint Assessment: ACR20 response at Week 13. The ACR20 criteria require a ≥20%
improvement in both the number of tender and swollen joints, plus a ≥20% improvement in at least

three of the five other criteria: patient's and physician's global assessment of disease activity, pain
intensity, self-assessed disability, and acute phase reactant (ESR or CRP) [1].

Key Secondary Endpoints:
ACR50 and ACR70 response rates at various time points.

Time to ACR20 response.
Safety and tolerability monitored throughout the treatment period and at follow-up.

Pharmacokinetic plasma concentration measurements of vidofludimus [1].

Protocol: Pharmacokinetic Studies in Healthy Subjects

The pharmacokinetic profile supporting clinical dosing was established in phase I studies [2] [7].

Study Design:
SAD: Open-label, partial parallel group design with single ascending doses (10–40 mg) under

fasting and fed conditions.
MAD: Double-blind, placebo-controlled, parallel group design with multiple ascending doses

(30–50 mg) once daily.
Participants: Healthy male subjects (aged 18-55, BMI 18-30 kg/m²).

Key Assessments:
Blood Sampling: Collected and centrifuged within 45 minutes of draw; plasma stored at -20°C.

PK Analysis: Measured maximum plasma concentration (C~max~), area under the curve
(AUC), time to C~max~ (T~max~), and half-life (t~½~).

Food Effect: A single 10 mg dose was administered after a standardized breakfast in the SAD
study [2] [7].

Outcomes:
Dose-proportional pharmacokinetics.

No impact of food on bioavailability.
Geometric mean plasma half-life of ~30 hours, supporting once-daily dosing.

Steady-state concentrations reached within 6-8 days [2].

Safety and Tolerability Profile
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Across clinical trials, vidofludimus demonstrated a favorable safety and tolerability profile in the dose range

investigated for RA (35 mg daily) [1] [6].

General Tolerability: In the COMPONENT trial, the rate of adverse events (AEs) in the
vidofludimus group was similar to placebo, with no relevant increases in typical DHODH-inhibitor-

associated AEs like diarrhea, alopecia, neutropenia, or elevated liver enzymes [1].
Dose-Limiting AE: Hematuria was identified as a dose-related adverse event in earlier phase I

studies with the free acid formulation of vidofludimus. These events occurred at single doses ≥210
mg or daily doses ≥70 mg, but not at the 35 mg dose used in the RA trial [2]. The mechanism is

speculated to be related to urinary crystallization of uric acid.
Long-Term Safety: Long-term open-label extension data from studies in multiple sclerosis (up to 5.5

years) have further reinforced the favorable long-term safety and tolerability profile of vidofludimus
calcium (IMU-838), with low discontinuation rates and no new safety signals [8].

Research Applications and Future Directions

While the primary efficacy endpoint in the COMPONENT RA trial was not met, the study yielded valuable

data [1]. The established safety profile and distinct mechanism of action support vidofludimus's ongoing

investigation in other immune-mediated diseases.

Current Research Focus: The development of vidofludimus calcium (IMU-838) has since

progressed into multiple sclerosis (relapsing-remitting and progressive forms) and inflammatory
bowel disease, where it has shown positive results in phase II trials [5] [8].

Utility of RA Trial Data: The COMPONENT trial data remains highly relevant for researchers as it
provides important insights into the drug's safety, pharmacokinetics, and pharmacodynamics in a

patient population, which can inform its application in other autoimmune conditions [1].

Conclusion

Although vidofludimus did not demonstrate statistically significant superiority over placebo for the primary

endpoint in its phase II RA trial, it showed a numerically superior ACR response and a notably favorable

safety profile. Its well-characterized dual mechanism of action—potent DHODH inhibition and suppression

of key pro-inflammatory cytokines—along with a manageable pharmacokinetic profile, positions it as a

compound of significant research interest. The detailed protocols and data from its RA application provide a
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valuable framework for understanding its clinical performance and supporting its development in other

autoimmune diseases.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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